molecular formula C14H9ClN2S2 B2875020 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide CAS No. 338398-42-8

2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

Cat. No.: B2875020
CAS No.: 338398-42-8
M. Wt: 304.81
InChI Key: NKMMKLAQWBWLQM-UHFFFAOYSA-N
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Description

2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a phenyl group and at position 5 with a sulfide bridge connected to a 2-chlorophenyl moiety. The thiadiazole ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it reactive toward nucleophilic and electrophilic substitutions.

This compound is synthesized via nucleophilic substitution reactions, where a thiolate anion (derived from 2-chlorothiophenol) displaces a leaving group (e.g., halogen or activated oxygen) at the 5-position of the thiadiazole ring. Similar methodologies are documented for structurally related compounds, such as the use of sodium hydride in DMF to facilitate phenoxy substitutions on thiadiazoles .

Properties

IUPAC Name

5-(2-chlorophenyl)sulfanyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2S2/c15-11-8-4-5-9-12(11)18-14-13(16-17-19-14)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMMKLAQWBWLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiadiazole Ring

4-Phenyl-1,2,3-thiadiazol-5-yl Derivatives
Compound Name Substituent at Position 5 Key Properties References
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide 2-Chlorophenyl sulfide Enhanced lipophilicity; potential antifungal activity due to Cl substitution
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole 2-Methylphenoxy Reduced steric hindrance compared to Cl; lower electron-withdrawing effect
4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole Ethylsulfonyl Sulfonyl group increases oxidation state; higher polarity and metabolic stability
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole 3,4-Dichlorophenylsulfanyl Dual Cl substitution enhances electronic withdrawal; potent antifungal activity
Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate Ethyl acetate-linked sulfide Ester group improves solubility; potential prodrug applications
Key Observations:
  • Electronic Effects : Chlorine and sulfonyl groups increase electron withdrawal, stabilizing the thiadiazole ring and altering reactivity. For example, sulfonyl derivatives (e.g., 4-methylphenyl sulfone in ) exhibit reduced nucleophilicity compared to sulfides.
  • Biological Activity : Thiadiazoles with chlorine substituents (e.g., 4-methyl-1,2,3-thiadiazol-5-yl urea in ) show promising antifungal properties, suggesting the 2-chlorophenyl group in the target compound may confer similar activity.

Molecular and Electronic Properties

Computational studies using tools like Multiwfn () reveal:

  • The thiadiazole ring’s electron-deficient nature is exacerbated by electron-withdrawing substituents (Cl, sulfonyl), reducing electron density at the sulfur atom.
  • Sulfide-linked derivatives exhibit higher electron density at the sulfur compared to sulfones, influencing redox behavior and interaction with biological targets.

Biological Activity

2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a compound belonging to the thiadiazole family, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and agricultural science.

Chemical Structure and Properties

The molecular formula of 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is C15H11ClN2S2C_{15}H_{11}ClN_{2}S_{2} with a molar mass of 318.84 g/mol. The presence of chlorinated phenyl groups enhances its reactivity and biological activity. The compound's structure can be represented as follows:

Property Details
Molecular Formula C₁₅H₁₁ClN₂S₂
Molar Mass 318.84 g/mol
CAS Number 338398-46-2

Biological Activities

Thiadiazole derivatives, including 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, have been reported to exhibit various biological activities:

  • Antiviral Activity :
    • Compounds similar to this sulfide have shown significant antiviral effects against HIV and other viruses. For instance, a study indicated that certain thiadiazole derivatives had an EC50 value of 0.0364±0.0038μM0.0364\pm 0.0038\,\mu M against HIV-1, highlighting their potential in antiviral therapy .
  • Antifungal Activity :
    • Thiadiazole derivatives have demonstrated antifungal properties against various strains. For example, compounds in this class exhibited minimum inhibitory concentration (MIC) values ranging from 16.69μM16.69\,\mu M to 78.23μM78.23\,\mu M against Candida albicans and Fusarium oxysporum .
  • Anticancer Activity :
    • Research has shown that thiadiazole derivatives can inhibit cancer cell growth through various mechanisms, including interaction with specific molecular targets. The compound’s structure allows it to modulate enzyme activity involved in cancer progression.

The biological activity of 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for viral replication and cancer cell proliferation.
  • Receptor Modulation : It may also modulate receptor functions through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

  • Antiviral Studies :
    • A study evaluated the antiviral potential of several thiadiazole derivatives against tobacco mosaic virus (TMV), reporting that some compounds exhibited over 58% inhibition at concentrations of 50μg/mL50\,\mu g/mL .
  • Antifungal Efficacy :
    • In a comparative analysis of antifungal activities among different compounds, the thiadiazole derivatives showed promising results with MIC values indicating moderate to good efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Anticancer Research :
    • A recent investigation into the anticancer properties of thiadiazole derivatives highlighted their capability to induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

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